3-cyano-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)benzamide
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Overview
Description
3-cyano-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)benzamide is a complex organic compound that belongs to the class of indazole derivatives Indazole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Mechanism of Action
Target of Action
The primary targets of 3-cyano-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)benzamide Indole derivatives, which share a similar structure with this compound, have been found to bind with high affinity to multiple receptors .
Mode of Action
The specific mode of action of This compound It’s worth noting that indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
The biochemical pathways affected by This compound Indole derivatives have been reported to affect a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
The molecular and cellular effects of This compound Indole derivatives have been reported to possess various biological activities, suggesting that they may have diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyano-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized using the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indazole ring.
Introduction of the Cyano Group: The cyano group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by a cyano group using reagents like sodium cyanide.
Formation of the Benzamide Moiety: The benzamide moiety can be formed by reacting the cyano-substituted indazole with a benzoyl chloride derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-cyano-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)benzamide can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Sodium cyanide, benzoyl chloride, and other nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may introduce hydroxyl or carbonyl groups, while reduction may convert cyano groups to amines.
Scientific Research Applications
3-cyano-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)benzamide has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
3-amino-N-phenyl-1H-indazole-1-carboxamide: Known for its antiproliferative activity against cancer cell lines.
4-substituted indole derivatives: Studied for their diverse biological activities, including antiviral and antimicrobial properties.
Uniqueness
3-cyano-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)benzamide is unique due to its specific structural features, such as the presence of both cyano and benzamide groups, which may contribute to its distinct biological activities and potential applications. Its ability to undergo various chemical reactions also makes it a versatile compound for synthetic and research purposes.
Biological Activity
3-cyano-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)benzamide is a compound that has garnered attention due to its potential biological activities, particularly in the context of inflammatory diseases and as a Janus kinase (JAK) inhibitor. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
The compound acts primarily as an inhibitor of the JAK family of kinases. JAKs are critical in the signaling pathways of various cytokines and growth factors. By inhibiting these kinases, the compound can modulate inflammatory responses and potentially alleviate symptoms associated with diseases such as asthma, chronic obstructive pulmonary disease (COPD), and inflammatory bowel diseases.
1. Anti-inflammatory Effects
Research has demonstrated that compounds similar to this compound exhibit significant anti-inflammatory effects. For example:
- Inhibition of Cytokine Production : Studies indicate that JAK inhibitors can reduce the production of pro-inflammatory cytokines such as IL-6 and IL-23 in various models .
2. Selectivity for Kinases
The selectivity profile for JAK inhibition is crucial for minimizing side effects. The compound shows preferential inhibition towards JAK2 and JAK3 while sparing other kinases like ERK2 and p38alpha . This selectivity is essential for therapeutic applications in treating inflammatory diseases.
Case Study 1: In Vivo Efficacy
A study involving the administration of this compound in mouse models demonstrated a reduction in ear swelling induced by IL23 injection. This suggests its potential efficacy in treating skin-related inflammatory conditions .
Case Study 2: Cell Viability Assays
In vitro assays conducted on various cell lines showed that the compound did not exhibit significant cytotoxicity at concentrations below 100 µM. This indicates a favorable safety profile for further development .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure:
Modification | Effect on Activity |
---|---|
Addition of electron-withdrawing groups | Increased potency against JAKs |
Alteration of the indazole moiety | Variability in selectivity towards different kinases |
Properties
IUPAC Name |
3-cyano-N-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O/c1-21-16-8-3-2-7-14(16)15(20-21)11-19-17(22)13-6-4-5-12(9-13)10-18/h4-6,9H,2-3,7-8,11H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZZNMFHFIHXYJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CCCC2)C(=N1)CNC(=O)C3=CC=CC(=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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